Fmoc-L-Ser(tBu)-DmbGly-OH

Description

Contextualization within Modern Peptide Synthesis Methodologies

Modern peptide synthesis, predominantly carried out using Solid-Phase Peptide Synthesis (SPPS), has enabled the routine production of peptides. nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of SPPS, favored for its mild deprotection conditions which are compatible with a wide range of sensitive amino acid modifications. nih.gov However, the synthesis of "difficult sequences," often rich in hydrophobic residues or containing repeating units, can be hampered by on-resin aggregation of the growing peptide chain. nih.govbachem.com This aggregation can lead to incomplete reactions, resulting in lower yields and purification challenges. chempep.com To overcome these hurdles, specialized building blocks like Fmoc-L-Ser(tBu)-DmbGly-OH have been developed. These modified dipeptides are designed to disrupt the secondary structures that lead to aggregation, thereby improving the efficiency and success rate of synthesizing complex peptides. merckmillipore.comsigmaaldrich.com

Rationale for the Development of Modified Amino Acid Derivatives in Academic Research

The pursuit of understanding complex biological processes and developing novel therapeutics often necessitates the synthesis of peptides that are challenging to produce using standard methods. Academic and industrial research continuously pushes the boundaries of peptide science, requiring the assembly of long or structurally complex peptides, such as those mimicking transmembrane domains or containing post-translational modifications. nih.govsigmaaldrich.com This has driven the development of modified amino acid derivatives. These derivatives, including backbone-protected amino acids and pseudoproline dipeptides, are engineered to prevent common side reactions and to improve the solubility and coupling efficiency of aggregation-prone sequences. chempep.comresearchgate.net The development of this compound is a direct result of this need, offering a solution for incorporating Ser-Gly sequences in a manner that mitigates aggregation. sigmaaldrich.comalfa-chemistry.com

Overview of Key Structural Components and Their Synthetic Relevance

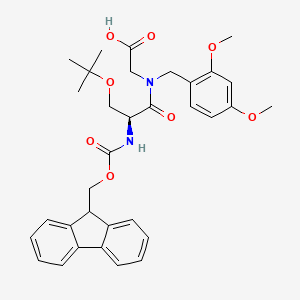

The structure of this compound is a careful orchestration of several key functional groups, each with a specific role in peptide synthesis.

| Component | Function | Synthetic Relevance |

| Fmoc (9-fluorenylmethyloxycarbonyl) group | N-terminal protecting group | Base-labile protecting group that is stable to the acidic conditions used for side-chain deprotection and cleavage from the resin. Its removal allows for the stepwise addition of amino acids. nih.gov |

| L-Serine (Ser) | Amino acid residue | A polar amino acid that is a common constituent of peptides. |

| tBu (tert-butyl) group | Side-chain protecting group for Serine | An acid-labile group that prevents the hydroxyl side chain of serine from participating in unwanted side reactions during peptide synthesis. It is typically removed during the final cleavage from the solid support. peptide.compeptide.com |

| Dmb (2,4-dimethoxybenzyl) group | Backbone amide protecting group on Glycine (B1666218) | This bulky group is attached to the nitrogen atom of the glycine residue. It sterically hinders the formation of inter-chain hydrogen bonds, which are the primary cause of peptide aggregation during SPPS. iris-biotech.deiris-biotech.de The Dmb group is cleaved under standard acidic conditions, regenerating the native peptide backbone. sigmaaldrich.comalfa-chemistry.com |

| Glycine (Gly) | Amino acid residue | The simplest amino acid, often found in flexible regions of peptides. |

| -OH (Carboxylic acid) | C-terminal functional group | Allows for the coupling of the dipeptide to the N-terminus of the growing peptide chain on the solid support. |

The dipeptide nature of this building block allows for the introduction of two amino acid residues in a single coupling step, which can be more efficient. iris-biotech.deiris-biotech.de More importantly, the pre-attachment of the Dmb group to the glycine residue circumvents the difficult coupling of an amino acid to a hindered secondary amine, which would be the case if Fmoc-(Dmb)Gly-OH were used as a monomer. nih.govpeptide.com

Detailed Research Findings

Research has demonstrated the effectiveness of Dmb-containing dipeptides in improving the synthesis of challenging peptides. These building blocks work similarly to pseudoproline dipeptides by disrupting the formation of secondary structures on the resin. merckmillipore.com This leads to several benefits:

Prevention of Aggregation: The primary function of the Dmb group is to prevent the aggregation of peptide chains during synthesis. merckmillipore.comiris-biotech.de

Improved Reaction Kinetics: By preventing aggregation, acylation and deprotection reactions proceed more predictably and often at a faster rate. merckmillipore.comalfa-chemistry.com

Higher Yields and Purity: The enhanced efficiency of the coupling and deprotection steps results in higher yields of the desired crude peptide with fewer impurities. merckmillipore.compeptide.com

Prevention of Aspartimide Formation: When a Gly residue follows an Asp residue, the use of a building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent the formation of aspartimide, a common side reaction. sigmaaldrich.compeptide.com

The use of Fmoc-Aaa-(Dmb)Gly-OH dipeptides, where "Aaa" can be various amino acids including Ser(tBu), has become a valuable strategy for synthesizing hydrophobic and aggregation-prone peptides, such as those related to amyloid and transmembrane sequences. sigmaaldrich.com Standard coupling reagents like PyBOP®/DIPEA or DIPCDI/HOBt can be used to incorporate these dipeptides into a growing peptide chain. sigmaaldrich.comalfa-chemistry.com The subsequent removal of the Dmb group occurs concurrently with the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). sigmaaldrich.comalfa-chemistry.com

| Property | Value |

| Molecular Formula | C₃₃H₃₈N₂O₈ sigmaaldrich.com |

| Molecular Weight | 590.66 g/mol sigmaaldrich.comalfa-chemistry.com |

| Appearance | Powder sigmaaldrich.comalfa-chemistry.com |

| Application | Peptide synthesis sigmaaldrich.comalfa-chemistry.com |

| Reaction Suitability | Fmoc solid-phase peptide synthesis sigmaaldrich.comalfa-chemistry.com |

| Storage Temperature | 2-8°C sigmaaldrich.comalfa-chemistry.com |

Properties

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O8/c1-33(2,3)43-20-28(31(38)35(18-30(36)37)17-21-14-15-22(40-4)16-29(21)41-5)34-32(39)42-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,34,39)(H,36,37)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOCBZSVDQSKDS-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Incorporation Strategies

Synthesis of Fmoc-L-Ser(tBu)-DmbGly-OH as a Dipeptide Building Block

The synthesis of this compound is a multi-step process that involves the careful coupling of its constituent amino acid derivatives and the strategic use of protecting groups.

Strategies for Coupling and Formation of the Dipeptide Precursor

The formation of the dipeptide precursor typically involves the coupling of an N-terminally protected serine derivative with a glycine (B1666218) derivative bearing a 2,4-dimethoxybenzyl (Dmb) group on its backbone amide nitrogen. A common strategy involves a one-pot reductive amination of a glycine ester, such as glycine ethyl ester, with 2,4-dimethoxybenzaldehyde (B23906) in the presence of a reducing agent. thieme-connect.de The resulting secondary amine is then coupled with an Fmoc-protected serine derivative, such as Fmoc-L-Ser(tBu)-OH. thieme-connect.de

Alternatively, fragment condensation of the pre-formed protected amino acids can be employed. thieme-connect.de The final step in preparing the carboxylic acid form of the dipeptide is the saponification of the ester. Optimized, mild saponification conditions, sometimes including additives like calcium chloride, are crucial to prevent the premature cleavage of the base-labile Fmoc group and improve the yield of the desired dipeptide carboxylic acid. thieme-connect.comthieme-connect.com

Role of the Fmoc Protecting Group in N-alpha Amine Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the N-alpha amine of the serine residue. wikipedia.orgpublish.csiro.au The Fmoc group is favored in modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without disturbing acid-labile side-chain protecting groups or the peptide's linkage to the solid support. wikipedia.orgnih.gov The removal of the Fmoc group generates dibenzofulvene, a chromophore that can be monitored by UV spectroscopy to track the progress of the deprotection reaction. wikipedia.org

Side-Chain Protection of Serine with the tert-Butyl Group

The hydroxyl group of the serine side chain is protected by a tert-butyl (tBu) group. nih.govgoogle.compeptide.com This protection is essential to prevent unwanted side reactions at the hydroxyl functionality during peptide synthesis. The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin and the simultaneous removal of other acid-labile side-chain protecting groups. peptide.comiris-biotech.depeptide.com This compatibility makes the Fmoc/tBu protection scheme a widely adopted strategy in SPPS. nih.govthermofisher.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing this compound

The primary application of this compound is in Fmoc-based SPPS, where it serves to introduce a Ser-Gly motif while mitigating synthetic challenges. alfa-chemistry.comsigmaaldrich.com

Integration into Iterative SPPS Cycles

This compound is incorporated into a growing peptide chain on a solid support during the iterative cycles of SPPS. nih.govuci.eduscielo.br The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide. The free amine then acts as a nucleophile, attacking the activated carboxyl group of the incoming this compound dipeptide. This forms a new peptide bond. scielo.br

Coupling Reagents and Conditions for Dipeptide Incorporation

The incorporation of the bulky this compound dipeptide can be achieved using standard coupling reagents and conditions. alfa-chemistry.comsigmaaldrich.comsigmaaldrich.com However, due to the potential for steric hindrance, more potent activating reagents are often preferred to ensure efficient and complete coupling. sigmaaldrich.comchempep.com

Commonly used coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sigmaaldrich.combachem.comiris-biotech.de These reagents, often used in combination with a tertiary base like N,N-diisopropylethylamine (DIPEA) or collidine, rapidly activate the carboxylic acid of the dipeptide to facilitate amide bond formation. chempep.combachem.com Newer generation coupling reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are also highly effective and offer advantages in terms of safety and solubility. bachem.comacs.org The choice of coupling reagent can be critical, especially for sterically hindered couplings, to minimize side reactions and ensure high coupling efficiency. bachem.comiris-biotech.deacs.org

Interactive Data Table: Common Coupling Reagents for this compound Incorporation

| Reagent Family | Example Reagent | Key Features |

| Phosphonium Salts | PyBOP | Effective for standard and somewhat hindered couplings. sigmaaldrich.com |

| PyAOP | Higher coupling yields than PyBOP, useful for hindered amino acids. iris-biotech.de | |

| Aminium/Uronium Salts | HBTU/TBTU | Widely used, water-soluble byproducts. bachem.com |

| HATU | Highly reactive, good for sterically hindered couplings. sigmaaldrich.combachem.com | |

| COMU | High efficiency, safer handling, good solubility. bachem.comacs.org |

Orthogonal Protecting Group Strategies within the Fmoc/tBu Scheme

The Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) is fundamentally an orthogonal system. csic.espeptide.com This means that the temporary Nα-amino protecting group, the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the more permanent side-chain protecting groups, such as the tert-butyl (tBu) group, are removed by different mechanisms. csic.es The Fmoc group is labile to basic conditions, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF), which facilitates its removal through a β-elimination reaction. csic.es In contrast, the tBu group, used to protect the hydroxyl function of serine in this case, along with other acid-sensitive side-chain protecting groups, is removed by treatment with an acid, most commonly trifluoroacetic acid (TFA). csic.es

The 2,4-dimethoxybenzyl (Dmb) group attached to the glycine amide nitrogen in this compound introduces an additional layer of protection that is compatible with this orthogonal scheme. The Dmb group is stable under the basic conditions required for Fmoc group removal. csic.es This stability is crucial as it allows the Dmb group to remain intact throughout the iterative cycles of amino acid coupling and Nα-deprotection that constitute the elongation of the peptide chain. csic.es

The primary function of the Dmb group is to serve as a backbone amide protector. peptide.comiris-biotech.de By temporarily substituting the amide proton, it disrupts the inter-chain hydrogen bonding that often leads to peptide aggregation, a common problem in SPPS, especially for hydrophobic or long sequences. peptide.comresearchgate.netsigmaaldrich.com This prevention of aggregation enhances the solubility of the growing peptide-resin complex, leading to more efficient and predictable acylation and deprotection kinetics. researchgate.netsigmaaldrich.com

Post-Synthetic Modifications and Regeneration of Native Sequences

Following the successful assembly of the peptide chain on the solid support, the protecting groups must be removed to yield the final, native peptide. This stage involves the cleavage of the Dmb group and the global deprotection of all side-chain protecting groups.

Cleavage of the Dmb Group and Regeneration of the Glycine Amide

The 2,4-dimethoxybenzyl (Dmb) group is designed to be cleaved under acidic conditions. iris-biotech.de This cleavage is typically performed concurrently with the final deprotection of the side-chain protecting groups and cleavage of the peptide from the resin support. peptide.comsigmaaldrich.comsigmaaldrich.comalfa-chemistry.com The lability of the Dmb group to acid allows for the regeneration of the original glycine amide bond, restoring the native peptide sequence. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com The cleavage mechanism involves the protonation of the Dmb group, leading to its removal as a stable carbocation.

Trifluoroacetic Acid (TFA)-Mediated Deprotection and Cleavage Considerations

Trifluoroacetic acid (TFA) is the standard reagent used for the final cleavage and deprotection step in Fmoc/tBu-based SPPS. csic.es A "cleavage cocktail" containing TFA as the primary component is used to simultaneously remove the tBu side-chain protecting group from the serine residue, the Dmb group from the glycine backbone, and cleave the peptide from the solid support. peptide.comsigmaaldrich.com

The composition of the TFA cleavage cocktail is critical and is often tailored to the specific peptide sequence. Scavengers are typically added to the TFA mixture to trap the reactive carbocations generated during the deprotection of the tBu, Dmb, and other protecting groups. peptide.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). The addition of TIS (typically around 2%) is recommended when Dmb groups are present. sigmaaldrich.comsigmaaldrich.com

A significant consideration when using Dmb-protected building blocks is the potential for side-chain modification of unprotected tryptophan (Trp) residues by the cleavage products of the Dmb group. sigmaaldrich.comsigmaaldrich.com Therefore, it is strongly recommended to use a Boc-protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, in any synthesis that incorporates Dmb-containing residues to prevent this side reaction. peptide.comsigmaaldrich.com The formation of aspartimide, particularly from Asp-Gly sequences, is another potential side reaction that can occur under both the basic conditions of Fmoc removal and the final acidic cleavage. peptide.commdpi.com The use of Dmb-protected dipeptides, such as Fmoc-L-Asp(tBu)-DmbGly-OH, is a key strategy to prevent this side reaction. iris-biotech.deiris-biotech.de

The table below summarizes the conditions for the removal of the protecting groups discussed.

| Protecting Group | Cleavage Reagent | Conditions | Purpose |

| Fmoc | 20% Piperidine in DMF | Standard SPPS deprotection cycles | Temporary Nα-amino protection |

| tBu | Trifluoroacetic Acid (TFA) | Final cleavage/deprotection | Side-chain hydroxyl protection |

| Dmb | Trifluoroacetic Acid (TFA) | Final cleavage/deprotection | Backbone amide protection |

Impact on Peptide Synthesis Efficiency and Quality

Mitigation of Peptide Aggregation in Solid-Phase Synthesis

Peptide aggregation, driven by the formation of intermolecular hydrogen bonds between growing peptide chains, is a primary cause of incomplete reactions and low yields in SPPS. The resin-bound peptide chains can adopt stable secondary structures, such as β-sheets, which physically block reactive sites and hinder the coupling of subsequent amino acids. Fmoc-L-Ser(tBu)-DmbGly-OH is specifically designed to counteract this phenomenon.

The key to the effectiveness of this compound lies in the steric and electronic properties of the Dmb group on the glycine (B1666218) residue. This bulky substituent acts as a temporary, reversible protecting group for the backbone amide nitrogen. By occupying the space around the amide bond, the Dmb group sterically hinders the formation of the intermolecular hydrogen bonds that are essential for the initiation and propagation of β-sheet structures. This disruption of the regular hydrogen-bonding network prevents the peptide chains from aggregating, thereby maintaining their accessibility for subsequent acylation reactions. The Dmb group effectively acts as a "backbone protector," keeping the peptide chains in a more solvated and reactive state.

The prevention of aggregation directly translates to improved solubility of the growing peptide chain within the synthesis resin. When peptide chains aggregate, they can cause the resin beads to clump together, leading to poor solvent penetration, inefficient washing, and incomplete deprotection and coupling steps. The Dmb moiety, by disrupting aggregation, ensures that the peptide-resin remains well-swollen and individual chains remain solvated. This "solubilizing" effect facilitates much smoother handling during the automated or manual synthesis process, ensuring that reagents have unrestricted access to the reactive N-terminus of the growing peptide.

"Difficult sequences" are peptide stretches, often rich in hydrophobic or β-branched amino acids, that have a high propensity to aggregate during SPPS. The synthesis of such sequences frequently suffers from deletion mutations and low yields. The strategic insertion of a Dmb-glycine residue, via the this compound dipeptide, can be transformative in these cases. By interrupting the potential for continuous interchain hydrogen bonding, the Dmb group breaks up emerging secondary structures. This allows for the efficient synthesis of long and complex peptides that would otherwise be inaccessible through standard SPPS protocols. The use of this dipeptide has been shown to be a robust method for overcoming sequence-dependent synthesis challenges.

Influence on Peptide Solubility and Handling During Synthesis

Improvement of Crude Product Purity and Yields

| Peptide Sequence | Synthesis Method | Crude Purity (%) | Overall Yield (%) |

| Aβ(1-42) | Standard SPPS | <10 | Low |

| Aβ(1-42) | With Dmb-Gly insertion | >60 | Significantly Higher |

| A C-terminal fragment of human presenilin 1 | Standard SPPS | Difficult to synthesize | Very Low |

| A C-terminal fragment of human presenilin 1 | With Dmb-Gly insertion | High | Successful Synthesis |

This table presents illustrative data based on findings in the field, showing the typical improvements observed when incorporating Dmb-glycine into the synthesis of known difficult sequences.

Control over Secondary Structure Formation during Chain Elongation

The Dmb group provides a powerful means of controlling the conformational state of the peptide chain during its assembly on the solid support. While its primary role is to prevent the formation of undesirable, aggregation-prone β-sheet structures, it does so by forcing the peptide backbone into a more random coil or solvated conformation. This conformational control is temporary; the Dmb group is typically removed during the final acidolytic cleavage step from the resin, allowing the native peptide structure to form once the synthesis is complete. This transient control over the secondary structure is a key feature, ensuring that the synthetic process itself does not inadvertently favor misfolded or kinetically trapped structures that could complicate purification and subsequent applications.

Applications in Advanced Peptide and Peptidomimetic Design

Design and Synthesis of Peptidomimetics with Tailored Conformations

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved characteristics such as enhanced stability or receptor selectivity. The precise control of conformation is paramount in their design, and Fmoc-L-Ser(tBu)-DmbGly-OH plays a crucial role in achieving this.

The incorporation of a 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of the glycine (B1666218) residue is the key feature of this dipeptide. This N-alkylation effectively disrupts the formation of inter-chain and intra-chain hydrogen bonds that are responsible for the assembly of secondary structures like β-sheets. researchgate.netpeptide.commerckmillipore.com The formation of such structures during solid-phase peptide synthesis is a primary cause of peptide aggregation, which can lead to poor coupling efficiencies, incomplete deprotection, and ultimately, failed synthesis of "difficult" or hydrophobic sequences. researchgate.netsigmaaldrich.com

By preventing this hydrogen bonding, the DmbGly unit acts as a powerful conformationally restricting element. researchgate.net It forces the growing peptide chain to maintain a more open, disordered, and solvated state on the solid support. researchgate.netnih.gov This effect is analogous to the role of naturally occurring N-alkylated amino acids like proline, which are known to act as "helix breakers" and disrupt ordered secondary structures. researchgate.netmerckmillipore.com The use of Dmb dipeptides like this compound extends this capability to glycine-containing sequences, providing a strategic tool to manage peptide conformation during synthesis. merckmillipore.comavantorsciences.com

The biological activity of a peptide is determined by the three-dimensional arrangement of its key amino acid side chains, often referred to as the pharmacophore. nih.gov A central strategy in peptidomimetic design is to create a structural analog that presents this pharmacophore in the correct orientation to interact with a biological target, such as a receptor or enzyme, thereby mimicking or modulating its natural function. nih.gov

The conformational control afforded by DmbGly-containing dipeptides is instrumental in this process. By preventing the peptide from collapsing into an aggregated, non-productive conformation during synthesis, it ensures the successful creation of the target sequence. researchgate.netmerckmillipore.com This allows chemists to design and build structural analogs where the crucial side-chain groups are positioned with greater precision. While the Dmb group is typically removed during the final acid cleavage step to yield the native peptide backbone, its temporary presence facilitates the synthesis of sequences that would otherwise be inaccessible, enabling the exploration of a wider range of structural analogs for molecular recognition and functional mimicry. avantorsciences.comsigmaaldrich.com

Role of DmbGly as a Conformationally Restricting Element

Development of Modified Peptides for Biochemical and Biophysical Studies

The creation of high-purity, structurally defined peptides is essential for their use in sensitive biochemical and biophysical assays. The use of this compound addresses several synthetic challenges, leading to the development of modified peptides with properties optimized for research applications.

The primary contribution of the DmbGly unit is the enhancement of synthetic stability and integrity. One of the most deleterious side reactions in Fmoc-based SPPS is aspartimide formation, which is particularly prevalent in sequences containing an Asp-Gly pair. researchgate.netnih.gov This reaction compromises the integrity of the peptide chain and leads to a mixture of difficult-to-separate impurities. nih.gov The use of a dipeptide building block where the Asp-Gly amide bond is protected, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, has been shown to completely abolish aspartimide formation. researchgate.neteasyfairsassets.com

Furthermore, by preventing aggregation, the Dmb modification significantly enhances the stability of the entire synthesis process, resulting in improved reaction kinetics, higher yields of the crude product, and greater purity. researchgate.netmerckmillipore.com The resulting protected peptides also exhibit markedly improved solubility, which facilitates their purification by techniques like HPLC. researchgate.netsigmaaldrich.com

Successful ligand design depends on the ability to synthesize and purify the target molecule in order to study its interaction with a receptor. The challenges posed by difficult sequences, especially those prone to aggregation, can be a major bottleneck in this process. By incorporating this compound or similar Dmb dipeptides, researchers can reliably access complex peptide ligands that were previously challenging to synthesize. researchgate.netsigmaaldrich.com

This enhanced synthetic accessibility allows for a more systematic exploration of structure-activity relationships. Researchers can design and create a series of related ligands with subtle conformational differences to probe the specific requirements for molecular recognition and binding affinity. nih.gov The ability to constrain the peptide backbone conformation is a powerful tool for developing high-affinity ligands for various biological targets. nih.gov

Creation of Peptides with Enhanced Stability

Contribution to Peptide Libraries and Diversity-Oriented Synthesis

Peptide libraries are powerful tools for drug discovery and biological research, allowing for the screening of thousands to millions of different peptide sequences simultaneously. Diversity-oriented synthesis aims to create collections of structurally diverse molecules to explore new areas of chemical space.

The robust and reliable nature of Fmoc chemistry, when augmented with tools like Dmb-dipeptides, is highly compatible with the generation of peptide libraries. nih.gov The improved synthetic efficiency and the ability to overcome common problems associated with difficult sequences are critical for the parallel synthesis formats used in library production. researchgate.netsigmaaldrich.com By enabling the successful synthesis of hydrophobic and aggregation-prone peptides, building blocks like this compound allow for the inclusion of a much greater diversity of sequences in these libraries. nih.govsigmaaldrich.com This expansion of accessible sequences increases the probability of identifying novel ligands with desired biological activities.

Data Tables

Table 1: Summary of Applications for this compound in Peptide Synthesis

| Application Area | Specific Role of DmbGly Moiety | Research Finding | Citations |

|---|---|---|---|

| Peptidomimetic Design | Conformational Restriction | Disrupts backbone H-bonding, preventing β-sheet formation and aggregation. | researchgate.netpeptide.commerckmillipore.com |

| Structural Mimicry | Facilitates the synthesis of analogs by maintaining an open conformation, enabling correct pharmacophore presentation. | avantorsciences.comnih.gov | |

| Biochemical Studies | Enhanced Synthetic Stability | Prevents aspartimide formation in Asp-Gly sequences and improves solubility of protected peptides. | researchgate.netsigmaaldrich.comnih.goveasyfairsassets.com |

| Ligand Design | Enables reliable synthesis of "difficult" or hydrophobic sequences, facilitating structure-activity relationship studies. | researchgate.netsigmaaldrich.comnih.gov |

Table 2: Compound Names Mentioned in this Article

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-seryl-N-(2,4-dimethoxybenzyl)-glycine |

| DmbGly | N-(2,4-dimethoxybenzyl)-glycine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| tBu | tert-butyl |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-t-butylester-N'-(2,4-dimethoxybenzyl)-glycine |

| SPPS | Solid-Phase Peptide Synthesis |

| HPLC | High-Performance Liquid Chromatography |

Fmoc L Ser Tbu Dmbgly Oh Within the Broader Context of Non Canonical Amino Acids

Classification and Chemical Nature of Dmb-Protected Glycine (B1666218) as a Non-Canonical Amino Acid

Dmb-protected glycine, a key component of Fmoc-L-Ser(tBu)-DmbGly-OH, can be classified as a non-canonical amino acid derivative. The 2,4-dimethoxybenzyl (Dmb) group is temporarily attached to the amide nitrogen of the glycine backbone. peptide.comiris-biotech.de This modification effectively creates an N-alkylated amino acid residue within the peptide chain. nih.gov N-alkylation is a common feature of many naturally occurring and synthetic non-canonical amino acids. nih.gov

The primary purpose of the Dmb group is to act as a backbone protecting group during peptide synthesis. iris-biotech.depeptide.com It disrupts the interchain hydrogen bonding that can lead to peptide aggregation, a common problem encountered during the synthesis of "difficult" sequences, particularly those rich in hydrophobic residues or containing glycine. peptide.compeptide.com By preventing this aggregation, the use of Dmb-protected glycine dipeptides leads to improved reaction rates, higher yields, and purer crude products. peptide.comiris-biotech.de

While the Dmb group is ultimately removed during the final acid-mediated cleavage from the resin to yield the native peptide sequence, its temporary presence classifies the Dmb-glycine unit as a non-canonical building block during the synthetic process. alfa-chemistry.comsigmaaldrich.com This transient modification is crucial for overcoming synthetic challenges and enabling the efficient construction of complex peptides.

| Feature | Description |

| Modification Type | N-alkylation of the glycine amide nitrogen. |

| Protecting Group | 2,4-dimethoxybenzyl (Dmb). |

| Function | Prevents peptide aggregation during solid-phase synthesis by disrupting interchain hydrogen bonding. |

| Classification | Temporary non-canonical amino acid derivative. |

| Removal | Cleaved under standard acidic conditions used in the final deprotection and resin cleavage step. |

Strategies for Site-Specific Incorporation of Non-Canonical Amino Acids in Synthetic Constructs

The site-specific incorporation of non-canonical amino acids into peptides is a cornerstone of modern peptide chemistry and synthetic biology. acs.org For pre-synthesized building blocks like this compound, the primary method of incorporation is through solid-phase peptide synthesis (SPPS). alfa-chemistry.comsigmaaldrich.com

In the context of this compound, this dipeptide is introduced into the growing peptide chain using standard coupling methods, such as those employing PyBOP/DIPEA or DIPCDI/HOBt. alfa-chemistry.comsigmaaldrich.com This approach ensures that the Dmb-protected glycine is placed at a specific, predetermined position within the peptide sequence. The use of a dipeptide building block is particularly advantageous as it can be difficult to couple an amino acid to an N-substituted residue like Dmb-glycine directly. peptide.com

Beyond the use of pre-formed dipeptides, several other strategies exist for the site-specific incorporation of ncAAs, primarily in biological systems:

Stop Codon Suppression (SCS): This in vivo method involves repurposing a stop codon (e.g., the amber codon, UAG) to encode for a non-canonical amino acid. frontiersin.orgnih.gov It requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with endogenous synthetases or tRNAs. nih.gov This technique has been successfully used to incorporate various ncAAs, including those with bioorthogonal functional groups, into proteins and peptides. nih.govspringernature.com

Supplementation-Based Incorporation (SPI): This method leverages the inherent promiscuity of some endogenous aaRSs, which can recognize and charge tRNAs with structural analogs of canonical amino acids. frontiersin.orgfrontiersin.org By using auxotrophic host strains and carefully controlling the media composition, a specific canonical amino acid can be replaced with a non-canonical analog. frontiersin.org

Cell-Free Protein Synthesis (CFPS): CFPS systems offer an open environment that eliminates the constraints of a living cell, allowing for more direct manipulation of the translational machinery. nih.govfrontiersin.org This makes it a powerful platform for incorporating multiple distinct ncAAs and even those with challenging structures like N-methyl or D-amino acids. frontiersin.org

Flexizyme Technology: This in vitro approach utilizes flexible ribozymes (flexizymes) to charge tRNAs with a wide variety of ncAAs, which can then be used in translation systems. frontiersin.orgresearchgate.net

| Strategy | Description | System |

| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of peptides on a solid support, allowing for the direct incorporation of modified building blocks like this compound. | In vitro (Chemical) |

| Stop Codon Suppression (SCS) | Repurposing of a stop codon to encode a non-canonical amino acid using an orthogonal aaRS/tRNA pair. nih.govfrontiersin.org | In vivo / In vitro |

| Supplementation-Based Incorporation (SPI) | Exploiting the promiscuity of endogenous aaRSs to incorporate analogs of canonical amino acids. frontiersin.orgfrontiersin.org | In vivo |

| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis systems that allow for the efficient incorporation of a wide range of ncAAs. nih.govfrontiersin.org | In vitro |

Implications for Expanding the Chemical Diversity of Peptidic Structures

The incorporation of non-canonical amino acids, including temporarily modified residues like Dmb-glycine, has profound implications for the chemical diversity of peptidic structures. frontiersin.orgfrontiersin.org While the native glycine is restored in the final product when using this compound, the ability to successfully synthesize the peptide in the first place is a direct result of this transient modification. This enables the creation of complex peptides that might otherwise be inaccessible due to synthetic difficulties.

More broadly, the introduction of a diverse array of ncAAs allows for the fine-tuning of peptide and protein properties in ways that are not possible with the 20 canonical amino acids alone. rsc.orgresearchgate.net Key benefits include:

Enhanced Pharmacological Properties: The incorporation of ncAAs can lead to improved metabolic stability, increased resistance to proteases, enhanced cell permeability, and better oral bioavailability. frontiersin.orgrsc.org

Novel Structural Constraints: ncAAs can be used to induce specific secondary structures, such as helices or turns, or to create macrocyclic peptides with constrained conformations. nih.gov This can lead to higher binding affinity and selectivity for biological targets.

Introduction of Bioorthogonal Handles: ncAAs containing functional groups like azides, alkynes, or ketones can be incorporated into peptides. frontiersin.orgspringernature.com These "handles" allow for subsequent, highly specific chemical modifications, such as the attachment of fluorophores, imaging agents, or drug molecules. frontiersin.org

Probing Protein Structure and Function: The ability to replace specific amino acids with non-canonical analogs provides a powerful tool for studying protein structure, dynamics, and enzyme mechanisms. mdpi.com

The use of Dmb-glycine dipeptides also addresses specific challenges in peptide synthesis, such as preventing aspartimide formation when an aspartic acid residue is followed by glycine. peptide.comresearchgate.net The Dmb group sterically blocks the unwanted side reaction, ensuring the integrity of the final peptide product. peptide.com

Future Directions in the Utilization of Modified Glycine Residues for Advanced Biochemical Tools

The strategic modification of glycine residues continues to be an area of active research with significant potential for the development of advanced biochemical tools. While Dmb-glycine serves as a transient synthetic aid, the permanent incorporation of modified glycines offers exciting possibilities.

Future research directions are likely to focus on:

Development of Novel Glycine Analogs: The design and synthesis of new glycine derivatives with unique side chains or backbone modifications could lead to peptides with novel biological activities. This includes α,α-disubstituted glycines, which are known to induce helical conformations. nih.gov

Glycine Radicals in Protein Unfolding Studies: Glycine residues are particularly susceptible to hydrogen abstraction, forming Cα-centered radicals. mdpi.com Studying the effects of these radicals on protein structure provides insights into oxidative stress and protein misfolding diseases. mdpi.com

Machine Learning-Guided Design: Computational methods and machine learning are becoming increasingly valuable for predicting the effects of amino acid substitutions on protein stability and function. mdpi.com These tools could be used to guide the rational design of glycine-modified peptides with desired properties.

Chemoselective Modification of Glycine: While challenging, the development of methods for the site-selective chemical modification of glycine residues in native proteins would be a significant advancement. This could involve exploiting the unique electronic environment of specific glycine residues or developing novel glycine-targeting reagents.

Expanding the Genetic Code: Efforts to engineer the cellular translation machinery to incorporate a wider variety of N-alkylated amino acids, including various glycine derivatives, will continue to expand the toolkit for creating novel peptides and proteins in vivo. researchgate.net

Comparative Academic Studies and Methodological Analysis

Comparison with Pseudoproline and Isoacyl Dipeptides in Aggregation Control

The aggregation of the growing peptide chain on a solid support is a significant hurdle in SPPS, often leading to incomplete reactions and low yields. peptide.com To mitigate this, various strategies have been developed, including the use of pseudoproline and isoacyl dipeptides. bachem.com

Fmoc-L-Ser(tBu)-DmbGly-OH and other Fmoc-Aaa-(Dmb)Gly-OH dipeptides function as potent tools for preventing aggregation, much like pseudoproline dipeptides. merckmillipore.comalfa-chemistry.comsigmaaldrich.com Both classes of compounds work by disrupting the formation of secondary structures, such as β-sheets, which are responsible for interchain association and aggregation. bachem.commerckmillipore.comresearchgate.net This disruption leads to improved solvation of the peptide chain, resulting in more predictable and efficient acylation and deprotection steps. merckmillipore.comresearchgate.net

A key distinction lies in their applicability. Pseudoproline dipeptides are derived from serine, threonine, or cysteine and are therefore limited to sequences containing these amino acids. bachem.comresearchgate.netsigmaaldrich.com In contrast, Dmb-containing dipeptides like this compound are designed for incorporation at glycine (B1666218) residues, extending the benefits of backbone protection to a different set of sequences. merckmillipore.comsigmaaldrich.com This makes them particularly valuable for synthesizing hydrophobic peptides, such as amyloid and transmembrane peptides, which are prone to aggregation and often contain glycine but may lack serine or threonine at suitable positions for pseudoproline insertion. sigmaaldrich.comsigmaaldrich.com

Isoacyl dipeptides represent another strategy to disrupt aggregation, where a depsipeptide or O-acyl isopeptide bond is introduced. bachem.com This bond is later rearranged to the native peptide bond. bachem.com While effective, the primary mechanism of Dmb-dipeptides is the temporary N-alkylation of the amide bond, which physically prevents the hydrogen bonding that leads to aggregation. researchgate.netpeptide.com

Comparative Performance with Other Backbone-Amide Protecting Groups (e.g., HmbGly)

The 2-hydroxy-4-methoxybenzyl (Hmb) group, introduced by Sheppard, is another widely used backbone-amide protecting group. researchgate.netnih.gov Both Dmb and Hmb groups are effective at preventing aggregation by masking amide hydrogen bonding. peptide.com However, there are significant practical differences in their application.

A major challenge with Hmb-protected amino acids is the difficulty in acylating the sterically hindered secondary amine on the solid phase. researchgate.netnih.gov While the Hmb group's hydroxyl functionality can facilitate acylation through intramolecular transfer, this process can be slow and require specific, sometimes harsh, conditions like overnight coupling in DCM. nih.govnih.gov The efficiency of this acylation can also vary depending on the specific amino acid residues involved. nih.gov

In contrast, Dmb-dipeptides like This compound circumvent the difficult coupling step on the resin by being introduced as a pre-formed dipeptide unit. researchgate.netsigmaaldrich.com This simplifies the synthetic process and is compatible with standard coupling reagents like PyBOP® or HBTU. merckmillipore.com Furthermore, the Dmb group lacks the reactive hydroxyl group of Hmb, which can be an advantage in applications requiring post-synthesis modifications like phosphorylation. sigmaaldrich.com

While both Dmb and Hmb protection can completely prevent aspartimide formation, a common side reaction in Fmoc-SPPS, the use of Dmb-dipeptides is often considered more straightforward. nih.govnih.gov For instance, Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a commercially available and highly recommended building block to prevent this side reaction in the problematic Asp-Gly sequence. researchgate.netsigmaaldrich.com Although Fmoc-Asp(OtBu)-(Hmb)Gly-OH is also available, the subsequent coupling onto the Hmb-protected glycine can still be problematic. nih.gov

Advantages and Limitations in Specific Peptide Sequences and Target Applications

The primary advantage of using This compound and related Dmb-dipeptides is their ability to enable the synthesis of "difficult" peptide sequences. nih.gov These are often hydrophobic sequences prone to aggregation, such as those found in transmembrane domains or amyloidogenic peptides. sigmaaldrich.comsigmaaldrich.com The incorporation of a Dmb-protected glycine residue disrupts the hydrogen-bonding network, improving solubility and synthetic outcomes. merckmillipore.compeptide.com This has been crucial for the synthesis of peptides related to nucleolin and certain bacteriocins. sigmaaldrich.comfrontiersin.org

Another significant advantage is the prevention of aspartimide formation, particularly in Asp-Gly sequences, which are notoriously susceptible to this side reaction. peptide.comresearchgate.net The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely suppress the formation of aspartimide-related impurities. peptide.comnih.gov

However, there are limitations. The main limitation is that this strategy is restricted to glycine-containing sequences. researchgate.netsigmaaldrich.com While glycine is common in many peptides, this approach is not applicable if the target sequence lacks glycine at a suitable position for intervention. In such cases, other strategies like pseudoproline insertion (for Ser/Thr/Cys) or the use of Hmb-protected amino acids at other residues must be considered. researchgate.netsigmaaldrich.com

Another consideration is the cost. Specialized building blocks like this compound are more expensive than their standard, unprotected counterparts. biotage.comchemrxiv.org While the use of a monomeric building block like Fmoc-(Dmb)Gly-OH is a cheaper alternative to the dipeptide, it reintroduces the problem of coupling onto the sterically hindered secondary amine. nih.govchemrxiv.org The Dmb group is also removed during the final TFA cleavage, which is generally desired but means it is a temporary modification of the backbone. sigmaaldrich.com

Relative Efficacy in Enhancing Peptide Cyclization Efficiency

Peptide cyclization, particularly head-to-tail cyclization, is an important strategy for improving the metabolic stability, receptor-binding affinity, and bioavailability of peptide therapeutics. nih.govcem.com The process can be challenging, often hampered by aggregation of the linear precursor and competing intermolecular reactions.

Backbone protection with groups like Dmb has been shown to increase the efficiency of peptide cyclization. iris-biotech.deiris-biotech.de By incorporating a Dmb-protected residue, the linear peptide precursor is forced into a conformation that disrupts aggregation and may pre-organize the peptide for cyclization. This can lead to higher yields of the desired cyclic monomer over oligomeric byproducts.

While pseudoprolines are also known to improve cyclization efficiency by inducing a bend or "kink" in the peptide backbone, Dmb-dipeptides offer a valuable alternative for sequences where pseudoproline insertion is not possible. nih.gov The ability of Dmb to disrupt secondary structures prevents the linear peptide from adopting non-productive aggregated states, thereby favoring the intramolecular cyclization reaction. This makes Dmb-dipeptides a useful tool in the synthesis of complex cyclic peptides, including class IIc bacteriocins, which are characterized by large, hydrophobic macrocycles. frontiersin.org

Conclusion and Future Research Directions

Summary of Academic Contributions and Advantages

The primary contribution of Fmoc-L-Ser(tBu)-DmbGly-OH to academic research lies in its function as a "pseudoproline" surrogate, specifically for glycine-containing sequences. sigmaaldrich.comalfa-chemistry.com During solid-phase peptide synthesis (SPPS), growing peptide chains, especially those with hydrophobic residues, have a tendency to aggregate. wikipedia.orgpeptide.comchempep.com This aggregation can hinder subsequent coupling reactions, leading to lower yields and impure products. chempep.com

This compound addresses this issue through the incorporation of a temporary 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com This modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for intermolecular aggregation. peptide.comchempep.comiris-biotech.de The benefits of using this dipeptide are manifold:

Prevention of Aggregation: It effectively minimizes aggregation in growing peptide chains, particularly in sequences containing glycine. sigmaaldrich.comsigmaaldrich.com

Ease of Use: It can be incorporated into peptide sequences using standard coupling methods in Fmoc-based SPPS. sigmaaldrich.comsigmaaldrich.com

Reversibility: The Dmb group is readily removed during the final trifluoroacetic acid (TFA)-mediated cleavage step, regenerating the native glycine residue in the final peptide. sigmaaldrich.comalfa-chemistry.com

This dipeptide is particularly valuable for synthesizing peptides containing the challenging Asp-Gly sequence, as the Dmb group on the glycine nitrogen prevents the formation of aspartimide, a common side reaction. sigmaaldrich.comresearchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₈N₂O₈ sigmaaldrich.com |

| Molecular Weight | 590.66 g/mol sigmaaldrich.com |

| Appearance | White to off-white powder sigmaaldrich.com |

| Application | Fmoc solid-phase peptide synthesis sigmaaldrich.comalfa-chemistry.com |

| Key Feature | Prevents peptide aggregation sigmaaldrich.comwikipedia.orgchempep.com |

| Protecting Groups | Fmoc (N-terminus), tBu (Ser side-chain), Dmb (Gly backbone) |

Emerging Methodological Advancements in Modified Amino Acid Chemistry

The field of peptide synthesis is continuously evolving, with new methods emerging to enhance efficiency, purity, and the complexity of accessible molecules. openaccessjournals.com These advancements are relevant to the application of specialized building blocks like this compound.

One major trend is the development of more efficient synthesis protocols. Microwave-assisted solid-phase peptide synthesis (SPPS), for example, accelerates coupling and deprotection reactions, significantly reducing synthesis time while maintaining high product quality. asymchem.comcem.com Another significant development is the move towards more sustainable and waste-reducing methodologies, such as ultra-efficient SPPS (UE-SPPS), which aims to eliminate resin washing steps. cem.com

Furthermore, the toolbox for modifying amino acids is expanding. Photocatalysis has emerged as a mild and selective method for modifying amino acid side chains under conditions that are compatible with sensitive biological molecules. cam.ac.ukrsc.org While not directly applied to the synthesis of this compound itself, these techniques open up new possibilities for the post-synthetic modification of peptides created using such building blocks. The ability to incorporate non-natural amino acids with unique functionalities is also a rapidly growing area, allowing for the creation of peptides with enhanced stability and novel biological activities. asymchem.comnih.gov

Outlook for Novel Peptide and Peptidomimetic Architectures in Academic Research

The use of structurally defined building blocks like this compound is paving the way for the design and synthesis of increasingly complex peptide and peptidomimetic architectures. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. frontiersin.org

The conformational control offered by pseudoproline and Dmb-glycine dipeptides is a powerful tool for creating specific secondary structures. This is crucial for designing molecules that can effectively mimic the binding epitopes of proteins, for instance, in the development of inhibitors for protein-protein interactions (PPIs). nih.gov The ability to introduce defined kinks in a peptide backbone can also facilitate the synthesis of cyclic peptides, which often exhibit higher stability and receptor affinity compared to their linear counterparts. peptide.comiris-biotech.de

Future research will likely focus on combining different types of modified amino acids and peptidomimetic elements to create "foldamers"—oligomers that adopt well-defined, predictable three-dimensional structures. nih.gov These novel architectures hold promise for a wide range of applications, from new therapeutic agents to advanced biomaterials. nih.govacs.org

Potential for Integration with Hybrid Synthetic Approaches

Hybrid peptide synthesis, which combines the advantages of both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, is becoming an increasingly important strategy for the production of long and complex peptides. cblpatras.grneulandlabs.com In this approach, smaller peptide fragments are synthesized on a solid support and then coupled together in solution. cblpatras.gracs.org

The ability to produce highly pure, protected peptide fragments using SPPS, facilitated by tools like this compound, is a key enabler for the success of hybrid synthesis. cblpatras.gr As the demand for synthetic proteins and very long peptides grows, the integration of advanced building blocks with hybrid synthesis methodologies will be crucial for meeting these challenges. bohrium.comnih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| tert-Butyl | tBu |

| 2,4-Dimethoxybenzyl | Dmb |

| tert-Butyloxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

Q & A

Q. What are the recommended protocols for dissolving Fmoc-L-Ser(tBu)-DmbGly-OH in solid-phase peptide synthesis (SPPS)?

this compound exhibits solubility in polar aprotic solvents such as DMSO (≥38.3 mg/mL) and ethanol (≥97.4 mg/mL) . For SPPS, dissolve the compound in a minimal volume of DCM or DMF, supplemented with coupling agents like DIC/HOBt, to ensure high reagent concentration and coupling efficiency. Pre-dissolving the amino acid in DCM with a catalytic amount of DIPEA can mitigate aggregation and improve reaction kinetics .

Q. How should researchers handle storage and stability of this compound to prevent degradation?

Store the compound at room temperature in a dry, dark environment to avoid hydrolysis of the tert-butyl (tBu) and Fmoc protecting groups. Analytical data indicate stability for ≥6 months when stored under inert conditions. Avoid repeated freeze-thaw cycles for pre-dissolved solutions, as this may introduce impurities .

Q. What analytical methods are essential for verifying the purity and identity of this compound?

- Purity : Reverse-phase HPLC (≥98% purity) with UV detection at 254 nm .

- Structural Confirmation : NMR (1H/13C) for backbone protons and MS (ESI-TOF) for molecular weight validation (expected m/z: ~383.4 for the free acid) .

- Optical Purity : Chiral HPLC to confirm enantiomeric excess (>99% for L-configuration) .

Advanced Research Questions

Q. How can steric hindrance from the tBu and DmbGly groups impact coupling efficiency in complex peptide sequences?

The tert-butyl group on serine and the dimethylbenzylglycine (DmbGly) side chain introduce steric bulk, potentially reducing coupling yields in sterically demanding sequences (e.g., β-sheet regions). Mitigation strategies include:

Q. What are the common side reactions observed during this compound incorporation, and how can they be minimized?

- Aspartimide Formation : Occurs under basic conditions (e.g., piperidine deprotection). Use 0.1 M HOBt in piperidine/DMF to suppress this side reaction .

- Incomplete Deprotection : The tBu group requires prolonged TFA treatment (≥2 hours in 95% TFA). Optimize cleavage cocktails with scavengers (e.g., triisopropylsilane) to prevent carbocation-induced side products .

- Oxidation of DmbGly : Avoid prolonged exposure to oxidizing agents; use argon/vacuum degassing for sensitive sequences .

Q. How do solvent choice and activation methods influence the solubility and reactivity of this compound in fragment condensation?

| Solvent | Solubility (mg/mL) | Recommended Use |

|---|---|---|

| DMSO | ≥38.3 | Pre-activation |

| DCM | ≥25.0 | SPPS coupling |

| DMF | ≥30.0 | Fragment assembly |

Activation with DIC/HOBt in DCM:DMF (1:1) achieves >90% coupling yields, while TBTU/HOAt in DMF is preferred for large-scale fragment condensations .

Q. What strategies are effective in resolving conflicting HPLC/MS data when synthesizing peptides containing this compound?

- Case Study : A discrepancy between theoretical (m/z 1023.5) and observed (m/z 1041.5) mass may indicate incomplete tBu deprotection or hydration. Confirm via:

- Impurity Profiling : Use preparative HPLC to isolate byproducts and characterize via 2D NMR .

Methodological Considerations

Q. How should researchers optimize microwave-assisted synthesis for this compound-containing peptides?

Q. What are the implications of DmbGly’s hydrophobic interactions on peptide folding and aggregation?

DmbGly enhances hydrophobicity, promoting β-sheet formation and aggregation in aqueous buffers (e.g., PBS). Techniques to mitigate this include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.